molecular formula C8H8ClNO5S B13522454 (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride

(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride

Cat. No.: B13522454
M. Wt: 265.67 g/mol
InChI Key: WLUHPBACXZXHON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (4-Methoxy-3-nitrophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

(4-Methoxy-3-nitrophenyl)methanol+Chlorosulfonic acid(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride+HCl+H2O\text{(4-Methoxy-3-nitrophenyl)methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (4-Methoxy-3-nitrophenyl)methanol+Chlorosulfonic acid→(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The presence of the nitro and methoxy groups on the phenyl ring influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-3-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO5S/c1-15-8-3-2-6(5-16(9,13)14)4-7(8)10(11)12/h2-4H,5H2,1H3

InChI Key

WLUHPBACXZXHON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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